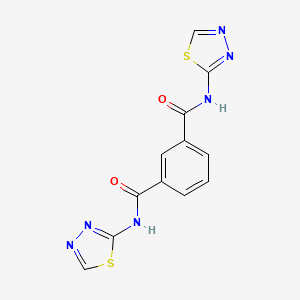
N,N'-di(1,3,4-thiadiazol-2-yl)benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE typically involves the reaction of isophthalic acid derivatives with 1,3,4-thiadiazole-2-amine under specific conditions. One common method includes the use of phosphorus oxychloride as a dehydrating agent, which facilitates the formation of the amide bond . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or amines
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by promoting the accumulation of reactive oxygen species (ROS) and causing cell cycle arrest.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
N,N’-DI(1,3,4-THIADIAZOL-2-YL)ISOPHTHALAMIDE can be compared with other 1,3,4-thiadiazole derivatives:
N,N’-Di(1,3,4-thiadiazol-2-yl)methanediamine: Similar antimicrobial properties but different structural features.
1,3,4-Thiadiazole-2-yl-imino-thiazolidine-4-one: Exhibits potent anticancer activity but with a different mechanism of action.
5-Phenyl-1,3,4-thiadiazol-2-ylamino derivatives: Known for their antifungal activity.
Properties
Molecular Formula |
C12H8N6O2S2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-N,3-N-bis(1,3,4-thiadiazol-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C12H8N6O2S2/c19-9(15-11-17-13-5-21-11)7-2-1-3-8(4-7)10(20)16-12-18-14-6-22-12/h1-6H,(H,15,17,19)(H,16,18,20) |
InChI Key |
DNCSHICRWBPCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=NN=CS2)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


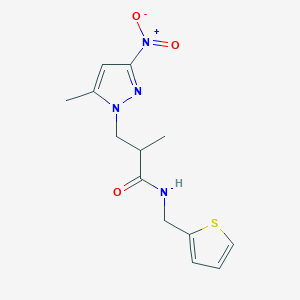


![4-{[(2-chlorobenzyl)sulfonyl]amino}-N-cyclopropylbenzamide](/img/structure/B14932188.png)
![N-(4-{[(2-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B14932194.png)
![(2-methylfuran-3-yl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B14932199.png)
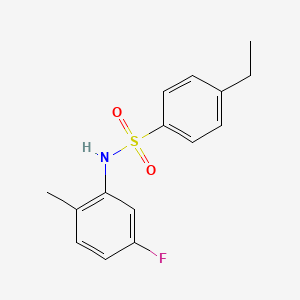
methanone](/img/structure/B14932213.png)
![(4-Benzylpiperidin-1-yl)[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14932220.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide](/img/structure/B14932234.png)
![2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide](/img/structure/B14932235.png)
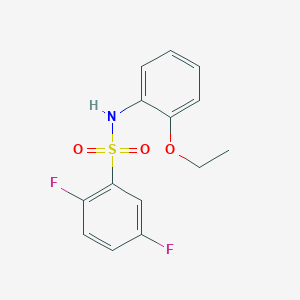
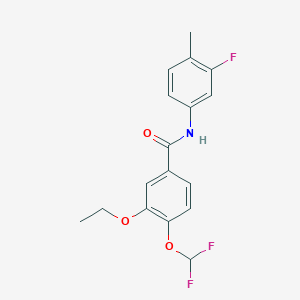
![1-(2-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B14932267.png)
